molecular formula C10H12BrNO3 B1398872 2-Tert-butyl-4-bromo-5-nitrophenol CAS No. 873055-68-6

2-Tert-butyl-4-bromo-5-nitrophenol

Cat. No. B1398872
CAS RN: 873055-68-6
M. Wt: 274.11 g/mol
InChI Key: DSCBCIRZXMTSFV-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-bromo-5-nitrophenol is an organic compound with the molecular formula C10H12BrNO3 . It is used in pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-4-bromo-5-nitrophenol consists of a phenol group with tert-butyl, bromo, and nitro substituents . The exact 3D structure may require further computational or experimental studies for confirmation.

Scientific Research Applications

Soil Analysis

2-Nitrophenol, a related compound, has been utilized in soil analysis. A method involving the extraction with aqueous NaOH and determination by capillary gas chromatography was developed, which might be applicable to similar compounds like 2-Tert-butyl-4-bromo-5-nitrophenol (Vozňáková et al., 1996).

Biophysics and Biomedical Research

Nitroxides, structurally similar to 2-Tert-butyl-4-bromo-5-nitrophenol, are used extensively in biophysics and biomedical research as molecular probes and labels. Their redox properties are crucial for these applications (Zhurko et al., 2020).

Chemical Synthesis

A compound related to 2-Tert-butyl-4-bromo-5-nitrophenol, 2,6-di-tert-butyl-4-nitrophenol, has been synthesized for use in research on uncouplers of oxidative phosphorylation (Rivera‐Nevares et al., 1995).

Coordination Chemistry

The bulky structure of compounds like 2,6-di-tert-butyl-4-nitrophenolate, similar to 2-Tert-butyl-4-bromo-5-nitrophenol, allows them to form unique complexes with metals, affecting reactions like hydrogen atom transfer (Porter et al., 2017).

Polymer Degradation and Stability

Compounds structurally related to 2-Tert-butyl-4-bromo-5-nitrophenol have been studied for their reactions with nitroxides, which are important in understanding the stability and degradation of polymers (Carloni et al., 1993).

properties

IUPAC Name

4-bromo-2-tert-butyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBCIRZXMTSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-bromo-5-nitrophenol

Synthesis routes and methods

Procedure details

To a solution of methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (121.5 g, 0.366 mol) in methanol (1000 mL) was added potassium hydroxide (30.75 g, 0.549 mol ) in portions. After addition, the mixture was stirred at room temperature for 3 h and acidified with 1N HCl to pH 7. Methanol was removed and water was added. The mixture was extracted with ethyl acetate and the organic layer was separated, dried over Na2SO4 and concentrated to give 2-tert-butyl-4-bromo-5-nitro-phenol (C-14-a) (100 g, 99%).
Quantity
121.5 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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